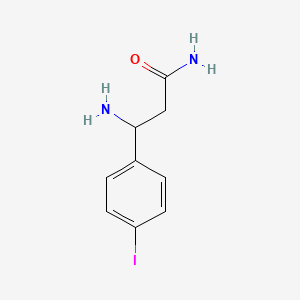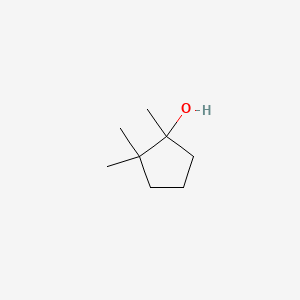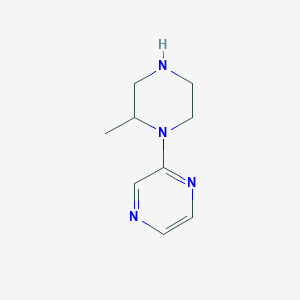
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a pyrazole ring. This compound is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding halide or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of (1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptors, altering cellular signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Pyridin-2-yl)ethanol: Another chiral compound with a similar structure but with a pyridine ring instead of a pyrazole ring.
Pyrazolyl derivatives: Compounds containing the pyrazole ring, which may have different substituents and exhibit varying biological activities.
Uniqueness
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-(1-methylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3/t6-/m0/s1 |
Clave InChI |
QKHNQZUVFSQKFD-LURJTMIESA-N |
SMILES isomérico |
CN1C=C(C=N1)[C@H](CN)O |
SMILES canónico |
CN1C=C(C=N1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)







![2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13318020.png)




